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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The acidification of the phagosome is a critical process in the innate immune response,

essential for the degradation of pathogens and cellular debris, as well as for antigen

presentation.[1][2] Dysregulation of phagosomal pH is implicated in various diseases, making it

a key area of study in immunology and drug development. LysoSensor™ Yellow/Blue PDMPO

(2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole) is a

fluorescent acidotropic probe ideal for monitoring the pH of acidic organelles like phagosomes

and lysosomes.[3][4][5] This ratiometric pH indicator exhibits a unique pH-dependent dual-

excitation and dual-emission spectrum, allowing for quantitative pH measurements. In acidic

environments, PDMPO fluoresces yellow, while in less acidic or neutral conditions, it emits blue

fluorescence. This property enables accurate ratiometric analysis, minimizing the influence of

confounding factors such as probe concentration, photobleaching, and instrument variability.
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Principle of Ratiometric pH Measurement with
PDMPO
LysoSensor™ Yellow/Blue PDMPO is a weak base that passively diffuses across cell

membranes and accumulates in acidic compartments through protonation. The probe's

fluorescence properties are exquisitely sensitive to the surrounding pH. As the pH of the

phagosome decreases, the emission spectrum of PDMPO shifts from blue to yellow. By

capturing the fluorescence intensity at two distinct emission wavelengths (one for the blue form

and one for the yellow form) and calculating their ratio, a precise determination of the

phagosomal pH can be made after calibration. This ratiometric approach provides a robust and

reliable method for dynamic pH monitoring within the phagosome.

Spectral Properties and Quantitative Data
The spectral characteristics of LysoSensor™ Yellow/Blue PDMPO are pH-dependent. The

probe can be excited by the violet laser at 405 nm, making it suitable for flow cytometry

applications. For fluorescence microscopy, excitation is typically performed around 330-390

nm. The dual emission peaks are centered around 440-450 nm (blue) and 530-540 nm

(yellow). The pKa of PDMPO is approximately 4.2 to 4.47, providing optimal sensitivity within

the typical pH range of maturing phagosomes.
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Property Value Reference

Chemical Name

2-(4-pyridyl)-5-((4-(2-

dimethylaminoethylaminocarba

moyl)methoxy)phenyl)oxazole

Molecular Formula C20H22N4O3

Molecular Weight 366.41 g/mol

pKa ~4.2 - 4.47

Excitation (pH-dependent) ~329 nm / ~384 nm

Emission (pH-dependent)
~440 nm (Blue) / ~540 nm

(Yellow)

Recommended for Flow

Cytometry
Excitation at 405 nm

Experimental Protocols
Protocol 1: Measuring Phagosome pH by Fluorescence
Microscopy
This protocol describes the measurement of phagosomal pH in cultured phagocytes (e.g.,

macrophages) after the engulfment of particles.

Materials:

LysoSensor™ Yellow/Blue PDMPO

Anhydrous DMSO

Phagocytic cells (e.g., RAW 264.7 macrophages)

Cell culture medium (e.g., DMEM)

Phosphate-Buffered Saline (PBS)

Particles for phagocytosis (e.g., zymosan, latex beads)
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Calibration buffers (pH range 4.0 - 7.5) containing ionophores (e.g., nigericin and monensin)

Fluorescence microscope with appropriate filter sets for dual-emission imaging

Procedure:

Probe Preparation:

Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue PDMPO in anhydrous DMSO.

Store the stock solution in small aliquots at -20°C, protected from light.

Cell Preparation and Phagocytosis:

Culture phagocytic cells on glass-bottom dishes or coverslips to an appropriate confluency

(e.g., 50-70%).

Induce phagocytosis by adding particles (e.g., opsonized zymosan) to the cells and

incubate for a desired time to allow engulfment (e.g., 30-60 minutes).

Wash the cells with warm PBS to remove non-internalized particles.

Loading with PDMPO:

Prepare a working solution of 1-5 µM PDMPO in pre-warmed cell culture medium.

Incubate the cells with the PDMPO working solution for 1-5 minutes at 37°C. Longer

incubation times may lead to an alkalizing effect on the lysosomes.

Wash the cells twice with warm PBS.

Image Acquisition:

Mount the cells on a fluorescence microscope equipped with a heated stage (37°C) and

CO2 control.

Excite the sample at approximately 360-390 nm.
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Simultaneously or sequentially capture images at the two emission wavelengths: ~450 nm

(blue) and ~540 nm (yellow).

Acquire images of multiple phagosomes from different cells.

In Situ pH Calibration:

Prepare a set of calibration buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5,

7.0, 7.5).

To equilibrate the intracellular and extracellular pH, add ionophores such as nigericin (10

µM) and monensin (10 µM) to the calibration buffers.

After acquiring experimental images, replace the medium with the calibration buffers

sequentially.

For each pH buffer, incubate the cells for 5-10 minutes to allow for pH equilibration and

then capture images at both emission wavelengths.

Data Analysis:

For each phagosome in both the experimental and calibration images, measure the mean

fluorescence intensity at the blue and yellow emission channels.

Calculate the ratio of the yellow to blue fluorescence intensity (or vice versa).

Generate a calibration curve by plotting the fluorescence ratio against the corresponding

pH of the calibration buffers.

Use the calibration curve to convert the fluorescence ratios from the experimental

phagosomes into pH values.

Protocol 2: Measuring Phagosome pH by Flow
Cytometry
This protocol is adapted for high-throughput analysis of phagosomal pH in a population of cells.

Materials:
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LysoSensor™ Yellow/Blue PDMPO

Anhydrous DMSO

Suspension of phagocytic cells

Fluorescently labeled particles for phagocytosis (e.g., FITC-labeled beads) to identify cells

that have phagocytosed.

Cell culture medium

PBS

Calibration buffers with ionophores

Flow cytometer with a violet laser (405 nm) and appropriate detectors for blue and yellow

fluorescence.

Procedure:

Probe and Cell Preparation:

Prepare PDMPO stock solution as described in Protocol 1.

Induce phagocytosis in a suspension of phagocytic cells by incubating with fluorescently

labeled particles.

Wash the cells to remove non-internalized particles.

Loading with PDMPO:

Resuspend the cells in pre-warmed medium containing 1-5 µM PDMPO and incubate for

1-5 minutes at 37°C.

Wash the cells with PBS.

Flow Cytometry Analysis:

Resuspend the cells in PBS for analysis.
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Acquire data on a flow cytometer.

Excite the cells with the 405 nm violet laser.

Collect fluorescence emission in the blue (~450 nm) and yellow (~540 nm) channels.

Gate on the cell population that has phagocytosed the fluorescent particles.

In Situ pH Calibration:

Aliquots of the PDMPO-loaded cells that have undergone phagocytosis are resuspended

in the different pH calibration buffers containing ionophores.

Incubate for 5-10 minutes at 37°C.

Run each calibration sample on the flow cytometer and record the mean fluorescence

intensities for the blue and yellow channels.

Data Analysis:

Calculate the ratio of the mean fluorescence intensities (yellow/blue) for the gated

population in both the experimental and calibration samples.

Generate a calibration curve by plotting the fluorescence ratio against the pH of the

calibration buffers.

Determine the phagosomal pH of the experimental sample by interpolating its

fluorescence ratio on the calibration curve.
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Caption: Workflow for measuring phagosome pH using fluorescence microscopy.
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Caption: PDMPO's pH-dependent fluorescence mechanism.

Troubleshooting and Considerations
Phototoxicity and Photobleaching: Minimize light exposure to reduce phototoxicity and

photobleaching. Use neutral density filters and the lowest possible excitation intensity.

Probe Concentration and Incubation Time: Optimize the PDMPO concentration and

incubation time for your specific cell type to ensure adequate signal without causing cellular

stress or altering lysosomal pH.
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Calibration is Crucial: Accurate pH measurement is highly dependent on a properly

generated in situ calibration curve.

Complexity of the cellular environment: Be aware that factors other than pH, such as

interactions with metals or organic matter, could potentially influence PDMPO fluorescence

in complex biological systems.

Choice of particles for phagocytosis: The nature of the phagocytosed particle can influence

the rate and extent of phagosome maturation and acidification.

By following these detailed protocols and considering the key aspects of the methodology,

researchers can effectively utilize LysoSensor™ Yellow/Blue PDMPO to gain valuable insights

into the dynamic process of phagosome acidification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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